molecular formula C20H21F3N2O3 B2623995 2-{[1-(4-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2380039-87-0

2-{[1-(4-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2623995
CAS No.: 2380039-87-0
M. Wt: 394.394
InChI Key: JJPUCZNBZAWJQF-UHFFFAOYSA-N
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Description

2-{[1-(4-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound that features a piperidine ring, a methoxybenzoyl group, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

2-{[1-(4-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is unique due to its combination of a piperidine ring, a methoxybenzoyl group, and a trifluoromethyl-substituted pyridine ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for scientific research and drug development.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3/c1-27-16-7-5-15(6-8-16)19(26)25-11-9-14(10-12-25)13-28-18-4-2-3-17(24-18)20(21,22)23/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPUCZNBZAWJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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